molecular formula C5H10N2O2 B1266928 2-Ethylpropanediamide CAS No. 6082-49-1

2-Ethylpropanediamide

Cat. No. B1266928
CAS RN: 6082-49-1
M. Wt: 130.15 g/mol
InChI Key: JPTLLABTZRFJGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Ethylpropanediamide involves various chemical reactions, including condensation, substitution, and reductive alkylation processes. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011). Another synthesis method includes the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, producing ethyl N-[(2-Boc-amino)ethyl]glycinate in near quantitative yield and high purity (Viirre & Hudson, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Ethylpropanediamide, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, is characterized using single-crystal X-ray diffraction. These structures often exhibit hydrogen-bonding interactions that interconnect molecules into chains, contributing to their stability and potential bioactivity (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Reactions involving compounds related to 2-Ethylpropanediamide, such as the synthesis of 2-acetonylideneimidazolidines from β-amino-β-(trichloromethyl)vinyl ketones and ethylenediamine, showcase the reactivity and versatility of these compounds. The products are characterized by spectroscopic methods, demonstrating the complexity and potential utility of these reactions (Sosnovskikh et al., 2000).

Physical Properties Analysis

The physical properties of compounds akin to 2-Ethylpropanediamide, such as solubility, melting points, and crystal structures, are critical for their application in various fields. The crystalline structures, obtained through X-ray diffraction studies, provide insight into the stability and solubility characteristics of these compounds, which are essential for their practical applications (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biomolecules, are pivotal in determining the applications of compounds related to 2-Ethylpropanediamide. Studies on the synthesis and reactions of similar compounds highlight their potential in synthesizing novel organic molecules, which can lead to new drugs and materials (Viirre & Hudson, 2003).

Safety And Hazards

The safety information for 2-Ethylpropanediamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTLLABTZRFJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294584
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpropanediamide

CAS RN

6082-49-1
Record name NSC97182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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